molecular formula C13H16N6 B6470389 2-methyl-6-[4-(pyrimidin-4-yl)piperazin-1-yl]pyrazine CAS No. 2640974-59-8

2-methyl-6-[4-(pyrimidin-4-yl)piperazin-1-yl]pyrazine

Cat. No.: B6470389
CAS No.: 2640974-59-8
M. Wt: 256.31 g/mol
InChI Key: DEHKQHPDHMHSPL-UHFFFAOYSA-N
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Description

2-methyl-6-[4-(pyrimidin-4-yl)piperazin-1-yl]pyrazine is a heterocyclic compound that features a pyrazine ring substituted with a methyl group and a piperazine ring that is further substituted with a pyrimidine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-6-[4-(pyrimidin-4-yl)piperazin-1-yl]pyrazine typically involves the following steps:

    Formation of the pyrazine ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Substitution with a methyl group: The methylation of the pyrazine ring can be carried out using methylating agents such as methyl iodide in the presence of a base.

    Introduction of the piperazine ring: This step involves the nucleophilic substitution reaction where the piperazine ring is introduced to the pyrazine ring.

    Attachment of the pyrimidine group: The final step involves the coupling of the pyrimidine group to the piperazine ring, which can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-methyl-6-[4-(pyrimidin-4-yl)piperazin-1-yl]pyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

2-methyl-6-[4-(pyrimidin-4-yl)piperazin-1-yl]pyrazine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: The compound can be used in the development of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-6-[4-(pyridin-4-yl)piperazin-1-yl]pyrazine
  • 2-methyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrazine
  • 2-methyl-6-[4-(pyrimidin-5-yl)piperazin-1-yl]pyrazine

Uniqueness

2-methyl-6-[4-(pyrimidin-4-yl)piperazin-1-yl]pyrazine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the pyrimidine group at the 4-position of the piperazine ring may confer distinct binding properties and biological effects compared to similar compounds with different substitution patterns.

Properties

IUPAC Name

2-methyl-6-(4-pyrimidin-4-ylpiperazin-1-yl)pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N6/c1-11-8-15-9-13(17-11)19-6-4-18(5-7-19)12-2-3-14-10-16-12/h2-3,8-10H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEHKQHPDHMHSPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=N1)N2CCN(CC2)C3=NC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N6
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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